

2-Fluoro-4-nitrobenzonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzonitrile

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An In-depth Technical Guide to **2-Fluoro-4-nitrobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-nitrobenzonitrile**, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a clear and structured format for ease of use by researchers and professionals in drug development.

Chemical Structure and IUPAC Name

2-Fluoro-4-nitrobenzonitrile is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

IUPAC Name: **2-fluoro-4-nitrobenzonitrile**^{[1][2]}

Chemical Structure:

Caption: Chemical structure of **2-Fluoro-4-nitrobenzonitrile**.

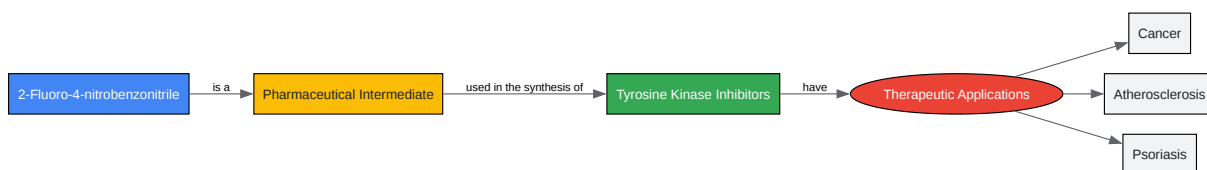
Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-Fluoro-4-nitrobenzonitrile**.

| Property | Value | Source |
|-------------------|--|--------------|
| Molecular Formula | C ₇ H ₃ FN ₂ O ₂ | [1][3][4][5] |
| Molecular Weight | 166.11 g/mol | [1][5][6] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 69.0-71.5 °C | [8] |
| Boiling Point | 0 °C | [7] |
| Density | 1.41 ± 0.1 g/cm ³ (Predicted) | [4][7] |
| Purity | 98% | [3] |
| InChI Key | UXBIHGQYRYAMFN-UHFFFAOYSA-N | [1][2][3][6] |
| CAS Number | 34667-88-4 | [1][3][4] |

Role in Drug Development

2-Fluoro-4-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly as an irreversible inhibitor of tyrosine kinases. These inhibitors are instrumental in the treatment of a range of diseases, including cancer, atherosclerosis, and psoriasis.[8]



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Caption: Logical relationship of **2-Fluoro-4-nitrobenzonitrile** in drug development.

Experimental Protocols

Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitrobenzamide

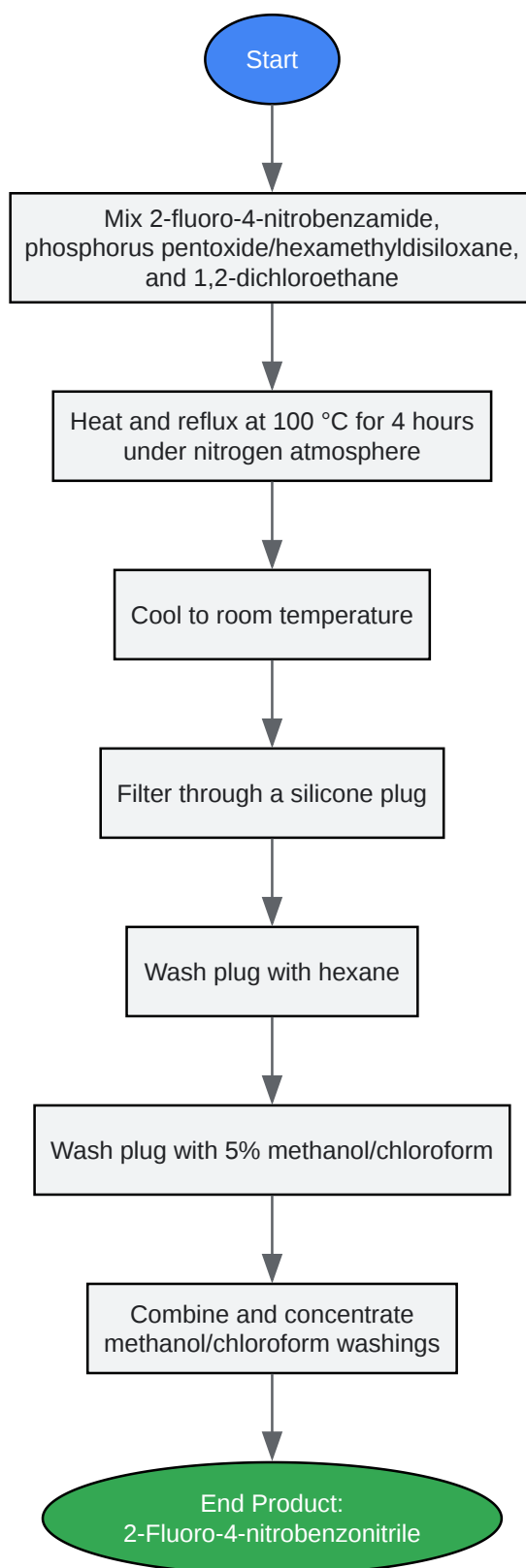
This protocol details the synthesis of **2-Fluoro-4-nitrobenzonitrile** from 2-fluoro-4-nitrobenzamide.^{[7][9]}

Materials:

- 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol)
- Phosphorus pentoxide/hexamethyldisiloxane
- 1,2-dichloroethane (20 mL)
- Hexane (200 mL)
- 5% methanol/chloroform mixture (400 mL)

Procedure:

- A mixture of 2-fluoro-4-nitrobenzamide and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated and refluxed at 100 °C for 4 hours under a nitrogen atmosphere.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is filtered through a silicone plug.
- The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.
- The methanol/chloroform washings are combined and concentrated under reduced pressure to yield **2-fluoro-4-nitrobenzonitrile** as a beige solid (0.71 g, 95% yield).



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Caption: Experimental workflow for the synthesis of **2-Fluoro-4-nitrobenzonitrile**.

Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitrophenylamine

This patented method involves the diazotization and subsequent cyanation of 2-fluoro-4-nitrophenylamine.[8]

Raw Material: 2-fluoro-4-nitrophenylamine

Procedure:

- The -NH₂ group in 2-fluoro-4-nitrophenylamine is converted to -Br via diazotization bromination.
- The resulting intermediate undergoes a cyaniding reaction using NMP as a solvent to yield **2-fluoro-4-nitrobenzonitrile**.

This method is noted for its use of inexpensive and readily available raw materials with lower toxicity, making it suitable for industrialized production.[8]

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